(2-Bromo-4-iodophenyl)methanamine
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Overview
Description
(2-Bromo-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of methanamine where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination and iodination of phenylmethanamine using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to prevent over-halogenation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-4-iodophenyl)methanamine has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-iodophenyl)methanamine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-3-iodophenyl)methanamine: Similar structure but with different halogen positions.
(2-Bromo-4-fluorophenyl)methanamine: Fluorine instead of iodine at the 4 position.
(2-Bromo-4-chlorophenyl)methanamine: Chlorine instead of iodine at the 4 position.
Uniqueness
The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C7H7BrIN |
---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
(2-bromo-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
InChI Key |
XFJKRWIXONJXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)CN |
Origin of Product |
United States |
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